2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation: The indole core is then acylated using acetic anhydride to introduce the acetamide group.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its indole core.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Known for its optical and thermal properties.
(2-methyl-1H-indol-3-yl)(phenyl)methanone: Used in early discovery research for its unique chemical properties.
Uniqueness
2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide stands out due to its combination of an indole core and a sulfonamide group, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
IUPAC Name |
2-indol-1-yl-N-[3-(methanesulfonamido)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-24(22,23)19-15-7-4-6-14(11-15)18-17(21)12-20-10-9-13-5-2-3-8-16(13)20/h2-11,19H,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAOFNBSQGBMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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